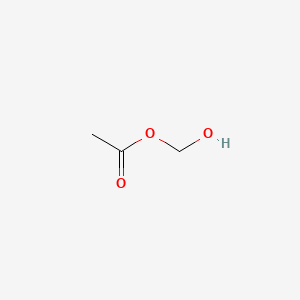![molecular formula C8H17FN2 B15288779 1-[(2R)-3-fluoro-2-methylpropyl]piperazine](/img/structure/B15288779.png)
1-[(2R)-3-fluoro-2-methylpropyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R)-3-fluoro-2-methylpropyl]piperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a fluorine atom and a methyl group attached to the propyl side chain, making it a unique derivative of piperazine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .
Industrial Production Methods: Industrial production of piperazine derivatives often utilizes commercially available N-alkyl, N-acyl, or N-protected piperazines. These starting materials are cost-effective and readily available, facilitating large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while substitution reactions may introduce various functional groups .
Applications De Recherche Scientifique
1-[(2R)-3-fluoro-2-methylpropyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including antifungal and antiviral activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[(2R)-3-fluoro-2-methylpropyl]piperazine involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain parasites .
Comparaison Avec Des Composés Similaires
Imatinib: A piperazine-containing drug used in cancer treatment.
Sildenafil: A piperazine-containing drug used to treat erectile dysfunction.
Quetiapine: A piperazine-containing antipsychotic medication.
Uniqueness: 1-[(2R)-3-fluoro-2-methylpropyl]piperazine is unique due to its specific fluorine and methyl substitutions, which may confer distinct chemical and biological properties compared to other piperazine derivatives .
Propriétés
Formule moléculaire |
C8H17FN2 |
|---|---|
Poids moléculaire |
160.23 g/mol |
Nom IUPAC |
1-[(2R)-3-fluoro-2-methylpropyl]piperazine |
InChI |
InChI=1S/C8H17FN2/c1-8(6-9)7-11-4-2-10-3-5-11/h8,10H,2-7H2,1H3/t8-/m0/s1 |
Clé InChI |
OBXIIVOCCZXYIH-QMMMGPOBSA-N |
SMILES isomérique |
C[C@H](CN1CCNCC1)CF |
SMILES canonique |
CC(CN1CCNCC1)CF |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




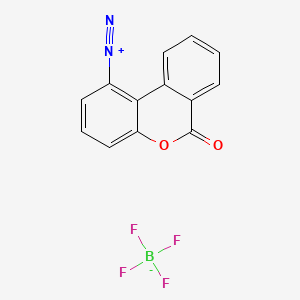

![2-[[3-hydroxy-9-(hydroxymethyl)-17-[(E)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15288731.png)
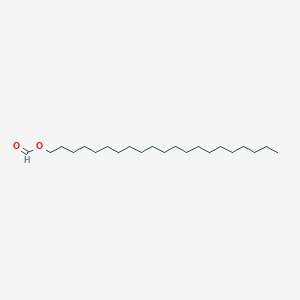
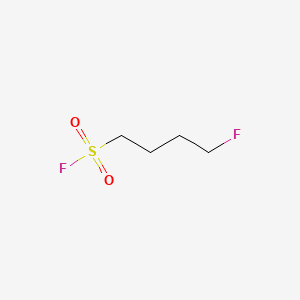
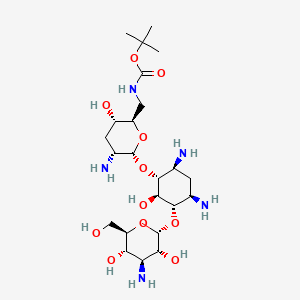
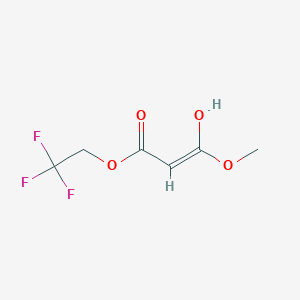
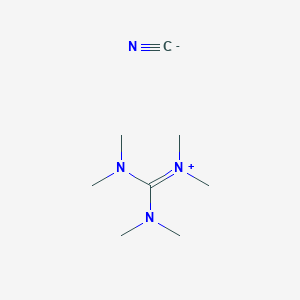

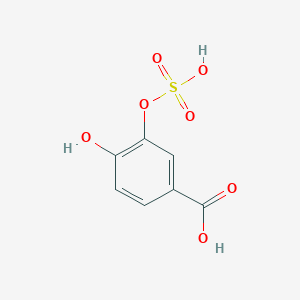
![1,2,4-Oxadiazol-5(4h)-one,4-[(3e)-4-fluoro-5-hydroxy-3-pentenyl]-3-methyl-](/img/structure/B15288766.png)
